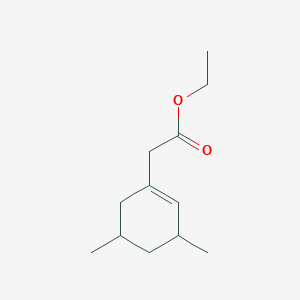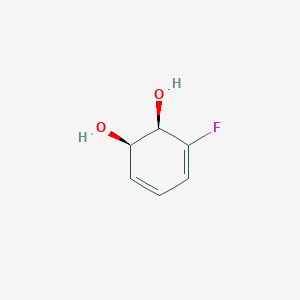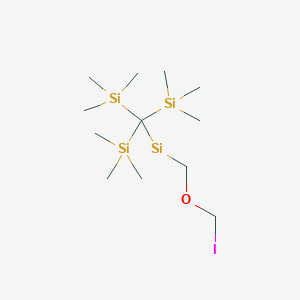![molecular formula C12H11NOS B14411317 2-[(Benzenesulfinyl)methyl]pyridine CAS No. 81850-98-8](/img/structure/B14411317.png)
2-[(Benzenesulfinyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfinyl)methyl]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of the compound by passing the reactants through a reactor packed with a suitable catalyst under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfinyl)methyl]pyridine undergoes various chemical reactions, including:
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzenesulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted pyridines
Scientific Research Applications
2-[(Benzenesulfinyl)methyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfinyl)methyl]pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions . Additionally, the compound’s sulfinyl group can undergo redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative with a methyl group at the 2-position.
2-(Phenylsulfinyl)pyridine: Similar structure but with a phenylsulfinyl group instead of a benzenesulfinyl group.
2-(Benzenesulfonyl)pyridine: Contains a benzenesulfonyl group, which is a fully oxidized form of the sulfinyl group.
Uniqueness
2-[(Benzenesulfinyl)methyl]pyridine is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets and can be modified to enhance the compound’s reactivity and selectivity in various applications .
Properties
CAS No. |
81850-98-8 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-(benzenesulfinylmethyl)pyridine |
InChI |
InChI=1S/C12H11NOS/c14-15(12-7-2-1-3-8-12)10-11-6-4-5-9-13-11/h1-9H,10H2 |
InChI Key |
VOLUOKCWFYPQDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



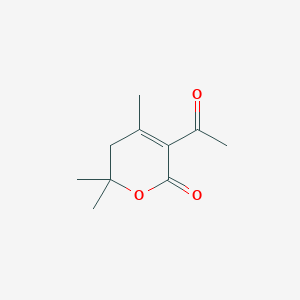
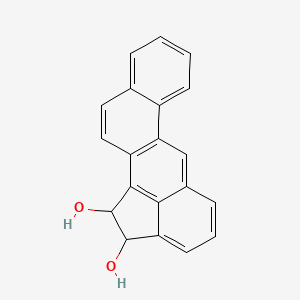
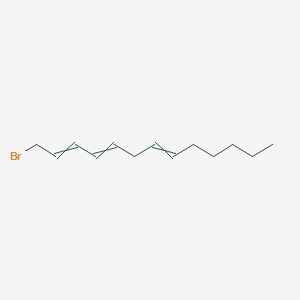
![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)
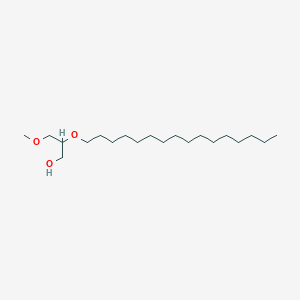
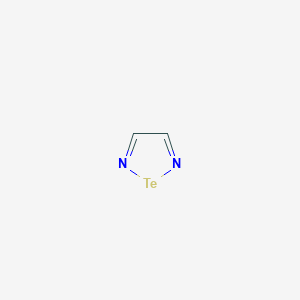
![(2S)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14411280.png)

